2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Commonly, a hydrazine derivative reacts with a suitable diketone or ketoester under acidic or basic conditions to form the triazole ring, which is then fused with a pyrimidine ring.
Thioether Formation: The triazolopyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage. This reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating nucleophilic substitution.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the triazolopyrimidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation might use bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazolopyrimidine core is of particular interest due to its stability and ability to participate in a variety of chemical reactions.
Biology
Biologically, this compound has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules like proteins and nucleic acids is a key area of research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines, suggesting it could be developed into an anticancer agent. Additionally, its anti-inflammatory and antimicrobial properties are being explored.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects is primarily through the inhibition of specific enzymes. It binds to the active site of these enzymes, blocking their activity and thereby interfering with the biological pathways they regulate. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-methyl-5-phenyl [1,2,4]triazolo [4,3-a]quinoline
- 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo [5,1-d] [1,2,3,5]tetrazine 2-oxide
Uniqueness
Compared to similar compounds, 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide stands out due to its specific structural features, such as the trifluoromethyl group and the thioether linkage. These features contribute to its unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14F3N5O2S |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)13-6-8-14(9-7-13)24-17(30)11-31-19-27-26-18-25-16(29)10-15(28(18)19)12-4-2-1-3-5-12/h1-10H,11H2,(H,24,30)(H,25,26,29) |
InChI Key |
DCIBGWNPZWZWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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